molecular formula C14H13F3N2O3 B052626 ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 112055-38-6

ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No. B052626
M. Wt: 314.26 g/mol
InChI Key: AKJLMZLGGRBYEM-UHFFFAOYSA-N
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Patent
US09221834B2

Procedure details

4-Methoxy phenylhydrazine (1 g, 7.24 mmol) and ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate (1.408 ml, 7.24 mmol) were stirred in acetonitrile (40 mL) at room temperature. To this mixture was added triethylamine (1.0 mL, 7.24 mmol). LCMS trace of aliquot taken immediately after the addition indicated completion of reaction. The crude mixture was further aged for 1 hr. Volatiles were removed under reduce pressure. The resulting crude mixture was purified by flash chromatography (SiO2, Isolute Flash Si; 100 g). The column was eluted by an EtOAc/hexanes mixture (0% to 20%). Related fractions were pooled and evaporated to afford a yellow oil of 1.4015 g. This oil was further purified by preparative HPLC (reverse phase, Kromasil® 100-5C18, 100×21.1 mm) eluting with acetonitrile/water+0.1% TFA (30% to 100% organic in 10 min, then to 100% for 2 min, 20 mL/min). Related fractions were pooled and evaporated under reduced pressure to afford an oil as a TFA salt of the titled compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.408 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.C(O[CH:14]=[C:15]([C:21](=[O:26])[C:22]([F:25])([F:24])[F:23])[C:16]([O:18][CH2:19][CH3:20])=[O:17])C.C(N(CC)CC)C>C(#N)C>[C:21]([OH:26])([C:22]([F:25])([F:24])[F:23])=[O:2].[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:21]([C:22]([F:23])([F:24])[F:25])=[C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH:14]=[N:10]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NN
Name
Quantity
1.408 mL
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(C(F)(F)F)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
completion of reaction
CUSTOM
Type
CUSTOM
Details
Volatiles were removed
CUSTOM
Type
CUSTOM
Details
The resulting crude mixture was purified by flash chromatography (SiO2, Isolute Flash Si; 100 g)
WASH
Type
WASH
Details
The column was eluted by an EtOAc/hexanes mixture (0% to 20%)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil of 1.4015 g
CUSTOM
Type
CUSTOM
Details
This oil was further purified by preparative HPLC (reverse phase, Kromasil® 100-5C18, 100×21.1 mm)
WASH
Type
WASH
Details
eluting with acetonitrile/water+0.1% TFA (30% to 100% organic in 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
C(=O)(C(F)(F)F)O
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1N=CC(=C1C(F)(F)F)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.